N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
N-[[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(14)12-4-7-2-3-9(15-7)8-5-16-10(11)13-8/h2-3,5H,4H2,1H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOORGLQDZENJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150208-26-7 | |
| Record name | N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate electrophiles.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the thiazole ring.
Coupling Reaction: The final step involves coupling the thiazole and furan rings through a methyl linkage, followed by acetylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide has shown promising results against various bacterial strains. Studies indicate that the thiazole and furan moieties contribute to its antimicrobial properties by disrupting bacterial cell wall synthesis and function.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
-
Anticancer Properties
- Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction. The thiazole ring is known for its ability to interact with biological targets involved in cancer pathways.
- Data Table on Anticancer Activity :
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Case Study : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group, indicating its potential utility in treating inflammatory diseases .
Material Science Applications
-
Biodegradable Polymers
- The incorporation of this compound into biodegradable polymer matrices has been explored for drug delivery systems. Its ability to enhance mechanical properties while providing controlled release profiles makes it an attractive candidate for biomedical applications.
- Data Table on Polymer Properties :
-
Sensors
- The compound's electronic properties allow it to be utilized in sensor technology, particularly in detecting environmental pollutants or biological markers.
- Case Study : A study demonstrated the use of a sensor based on this compound for detecting heavy metals in water samples, showing high sensitivity and selectivity .
Mechanism of Action
The mechanism of action of N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The furan ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Heterocyclic Core : The target compound’s furan-thiazole system distinguishes it from oxadiazole (7a) or triazole (9) derivatives. These cores influence electronic properties and binding interactions.
- Substituent Effects : The acetamide group is conserved across analogues, but linker chemistry varies (e.g., sulfanyl bridges in 7a vs. methylene in the target compound). Melting points for oxadiazole derivatives (134–199°C ) suggest higher crystallinity compared to furan-based compounds.
Key Observations :
- Urease Inhibition : Oxadiazole derivatives (e.g., 7d) exhibit potent urease inhibition due to sulfanyl-propanamide linkers enhancing enzyme interactions .
- COX/LOX Modulation : Thiazole-acetamide hybrids (6a, 6b) show divergent selectivity; methoxy and hydroxyl substituents influence COX-2 specificity .
- Anti-inflammatory Activity : Triazole-furan derivatives demonstrate anti-exudative effects via radical scavenging and membrane stabilization .
Biological Activity
N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by various research findings and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of 237.28 g/mol. Its structure features both thiazole and furan rings, which are known to contribute to its biological activity. The presence of these rings allows the compound to interact with various biological targets effectively.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents .
2. Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity. It was tested against common fungal pathogens, revealing:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
The antifungal activity indicates its potential use in treating fungal infections .
3. Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
The biological activities of this compound are largely attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. Additionally, it may modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-kB) signaling, leading to decreased cytokine production .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antitumor Activity : A study indicated that derivatives of thiazole compounds exhibited significant cytotoxicity against cancer cell lines such as melanoma and pancreatic cancer. The compound's structure was linked to improved potency against resistant cancer types .
- Neuroprotective Effects : Research exploring neuroprotective properties found that certain derivatives could protect neuronal cells from oxidative stress-induced damage .
Q & A
Q. What synthetic strategies are optimal for preparing N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH (for thiol activation) .
- Step 2: Paal-Knorr condensation to modify the amino group at the 4th position of the triazole ring into a pyrolium fragment, enhancing solubility .
- Key Considerations: Reaction time (1–4 hours), solvent selection (ethanol/water mixtures), and purification via recrystallization (ethanol) .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques:
Intermediate Research Questions
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Anti-inflammatory Activity:
- Dorsal Air Pouch Model: Measure inhibition of leukocyte migration and exudate volume at 10 mg/kg (vs. diclofenac sodium as reference) .
- Antimicrobial Activity:
- MIC Assays: Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
Q. How does the thiazole-furan-acetamide scaffold influence pharmacokinetic properties?
Methodological Answer:
- Computational Modeling:
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- Case Study: Discrepancies in COX-1/COX-2 inhibition (e.g., non-selective vs. selective activity in thiazole derivatives) .
Q. What strategies optimize structure-activity relationships (SAR) for anti-exudative effects?
Methodological Answer:
- SAR Table (Example):
| Substituent (R) | Anti-Exudative Activity (% Inhibition) | Reference Dose |
|---|---|---|
| -NO₂ | 78% | 10 mg/kg |
| -OCH₃ | 65% | 10 mg/kg |
| -Cl | 72% | 10 mg/kg |
- Key Insight: Electron-withdrawing groups (e.g., -NO₂) enhance activity by stabilizing ligand-enzyme interactions .
Experimental Design Challenges
Q. How to address low yields in the alkylation step during synthesis?
Methodological Answer:
- Troubleshooting:
- Catalyst Optimization: Replace KOH with DBU for milder conditions.
- Solvent Screening: Test DMF or THF for improved solubility of intermediates .
- Temperature Control: Reduce reflux time to prevent thiazole ring degradation .
Q. How to validate target engagement in enzyme inhibition assays?
Methodological Answer:
- Biophysical Methods:
Data Interpretation and Contradictions
Q. Why do computational predictions sometimes conflict with experimental IC₅₀ values?
Methodological Answer:
- Common Pitfalls:
- Solvent Effects: In silico models often neglect aqueous vs. DMSO solvation.
- Protein Flexibility: Rigid docking (e.g., AutoDock) may miss induced-fit movements .
- Resolution: Combine MD simulations (200 ns trajectories) with crystallographic data .
Future Research Directions
Q. What unexplored modifications could enhance bioavailability?
- Proposed Modifications:
- Prodrug Design: Introduce ester groups at the acetamide moiety for hydrolytic activation .
- PEGylation: Attach polyethylene glycol to the furan ring to improve half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
